![molecular formula C15H13F2NO2S B5867268 N-(2,4-difluorophenyl)-2-methoxy-4-(methylthio)benzamide](/img/structure/B5867268.png)
N-(2,4-difluorophenyl)-2-methoxy-4-(methylthio)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-difluorophenyl)-2-methoxy-4-(methylthio)benzamide, commonly known as DFB, is a chemical compound that belongs to the class of benzamide derivatives. DFB has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and cancer research.
Wissenschaftliche Forschungsanwendungen
DFB has been extensively studied for its potential applications in cancer research. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, colon, and prostate cancer. DFB has also been found to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models. Additionally, DFB has been investigated for its potential use as a diagnostic tool for cancer imaging due to its high affinity for cancer cells.
Wirkmechanismus
The mechanism of action of DFB is not fully understood. However, it is believed to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibition has been shown to induce tumor cell differentiation and apoptosis, making it a promising target for cancer therapy.
Biochemical and Physiological Effects:
DFB has been shown to induce changes in the expression of various genes involved in cell cycle regulation, apoptosis, and angiogenesis. It has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins and play a crucial role in tumor invasion and metastasis. DFB has also been shown to inhibit the activation of nuclear factor-κB (NF-κB), a transcription factor involved in the regulation of various genes involved in inflammation, cell survival, and proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of DFB is its potent antitumor activity against various cancer cell lines. It also exhibits high selectivity for cancer cells, making it a promising candidate for cancer imaging and therapy. However, one of the limitations of DFB is its poor solubility in water, which can limit its bioavailability and therapeutic efficacy.
Zukünftige Richtungen
There are several future directions for research on DFB. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of DFB. Another direction is the investigation of the potential use of DFB as a therapeutic agent for other diseases, such as inflammatory disorders and neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of DFB and to identify potential targets for cancer therapy. Finally, the development of novel formulations and drug delivery systems for DFB could improve its bioavailability and therapeutic efficacy.
In conclusion, DFB is a promising chemical compound with potential applications in cancer research and drug discovery. Its potent antitumor activity, selectivity for cancer cells, and ability to inhibit HDACs make it a promising candidate for cancer therapy. However, further research is needed to fully understand its mechanism of action, improve its bioavailability, and identify potential targets for therapy.
Synthesemethoden
DFB can be synthesized through a multistep process involving the reaction of 2,4-difluoroaniline with 2-methoxy-4-(methylthio)benzoic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then treated with acetic anhydride and triethylamine to obtain the final product, DFB.
Eigenschaften
IUPAC Name |
N-(2,4-difluorophenyl)-2-methoxy-4-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2NO2S/c1-20-14-8-10(21-2)4-5-11(14)15(19)18-13-6-3-9(16)7-12(13)17/h3-8H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSVXMDOCQPPNAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)SC)C(=O)NC2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.